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FAPy-adenine

DNA Repair Enzymology Oxidative Lesion Recognition Anomer-Specific Substrate Kinetics

Generic oxidized purines introduce quantitative bias in DNA damage studies due to FAPy-adenine's unique epimerization. This high-purity standard solves that challenge for precise repair enzyme calibration. - Enables 100-fold kinetic discrimination between Fpg and hOGG1 glycosylases for substrate profiling. - Provides configurational analysis of α/β-anomer ratios (~90% β in DNA) via Endo IV incision kinetics. - Supplied with comprehensive analytical documentation for immediate method validation.

Molecular Formula C5H7N5O
Molecular Weight 153.14 g/mol
CAS No. 5122-36-1
Cat. No. B1223167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAPy-adenine
CAS5122-36-1
Synonyms4,6-diamino-5-formamidopyrimidine
4,6-diamino-5-N-formamidopyrimidine
FAPy
FapyAde
Molecular FormulaC5H7N5O
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)N)NC=O)N
InChIInChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9)
InChIKeyMVYUVUOSXNYQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FAPy-adenine: Oxidized DNA Base for Damage Research


FAPy-adenine (4,6-diamino-5-formamidopyrimidine, CAS 5122-36-1, C5H7N5O, MW 153.14 g/mol) is a primary oxidation product of adenine formed via hydroxyl radical attack and subsequent imidazole ring-opening, representing one of the most abundant oxidative DNA lesions alongside 8-oxoadenine [1]. It serves as a critical biochemical marker of oxidative stress in aging, neurodegeneration, and cancer research [2]. Unlike stable base modifications, FAPy-adenine exhibits unique epimerization behavior in aqueous solution, existing as an equilibrium mixture of α- and β-anomers—a property that profoundly influences its biological recognition and processing [3].

Oxidative DNA lesion model compound for hydroxyl radical damage and repair pathway studies

Epimerization research: α/β-anomer equilibrium in aqueous solution influences biological recognition

DNA repair enzyme substrate for glycosylase activity assays and anomer-specific kinetic analysis

Why Generic Oxidized Bases Cannot Substitute for FAPy-adenine


Attempting to substitute FAPy-adenine with 8-oxoadenine, FAPy-guanine, or other oxidized purines introduces significant quantitative bias in DNA damage and repair studies. FAPy-adenine exhibits distinct anomeric equilibria (~90% β-anomer in DNA) that dictate differential recognition by repair glycosylases, a property not shared by 8-oxoadenine which lacks epimerizable character [1]. Furthermore, repair enzymes such as Fpg, hOGG1, and yOGG2 display unique kinetic profiles toward FAPy-adenine compared to FAPy-guanine or 8-oxoguanine, with cleavage rates varying by up to 100-fold depending on the enzyme-substrate pairing [2]. In iron-induced oxidative damage models, FAPy-adenine exhibits the highest dose-dependent increase among all measured oxidized bases, underscoring its unique sensitivity as an oxidative stress biomarker [3]. These compound-specific properties render generic substitution scientifically invalid for quantitative experimental designs.

Anomerism

8-oxoadenine lacks epimerizable character; substitution may lose anomer-specific repair enzyme discrimination

Kinetics

Fapy-guanine or 8-oxoguanine exhibit different Fpg/hOGG1 rates; cleavage differences up to ~100-fold may shift assay outcomes

Sensitivity

FAPy-adenine shows highest dose-dependent increase in iron-induced oxidative damage models; generic oxidized bases may not reflect this sensitivity

FAPy-adenine Comparative Evidence


Endonuclease IV α- vs β-Anomer Discrimination

Endonuclease IV (Endo IV) exhibits pronounced anomer-specific incision activity toward FAPy-adenine, with the α-C-Fapy·dA anomer serving as an efficient substrate while the β-anomer is poorly recognized. This differential recognition enables the use of Endo IV as a configurational probe for determining the anomeric composition of FAPy-adenine lesions in DNA. In contrast, Fapy·dG under identical conditions is incised to less than 5%, indicating that the enzyme's substrate discrimination extends beyond anomerism to the specific purine base structure [1]. The data demonstrate that FAPy-adenine's unique α-anomer substrate property is not shared by the corresponding guanine-derived formamidopyrimidine lesion.

Endo IV anomer discrimination
Head-to-head
Km 144.0 ± 7.5 nM, kcat 0.58 ± 0.21 min⁻¹ for α-C-Fapy·dA; β-anomer negligible; Fapy·dG incision <5%
Reported anomer-specific kinetic signature supports configurational analysis of FAPy-adenine in DNA
Endonuclease IV assay with C-nucleoside duplex substrates
DNA Repair Enzymology Oxidative Lesion Recognition Anomer-Specific Substrate Kinetics

Differential Excision by Fpg, hOGG1, and yOGG2

Comparative kinetic analysis of FAPy-adenine (Fa) excision from defined oligonucleotide substrates reveals marked enzyme-dependent and base-pair context-dependent rate differences. Using Fa:C and Fa:A substrates, Fpg excised Fa:C three times faster than Fa:A. hOGG1 excised Fa:C approximately 100-fold slower than Fpg and failed to recognize Fa:A entirely. yOGG2 exhibited intermediate activity, cleaving Fa:C approximately tenfold slower than Fpg, with comparable rates for Fa:C and Fa:A [1]. These quantitative differences contrast sharply with Fpg's known substrate preferences for 8-oxoguanine and Fapy-guanine, where opposite-strand base identity influences excision rates in distinct patterns [2].

Multi-glycosylase excision rates
Head-to-head
Fpg on Fa:C fastest; hOGG1 ~100× slower, no activity on Fa:A; yOGG2 ~10× slower
Distinct kinetic fingerprint enables lesion-specific discrimination from Fapy-guanine and 8-oxoguanine
Oligonucleotide substrates, purified recombinant enzymes
Base Excision Repair Enzyme Kinetics Substrate Specificity

Tautomeric Stability and Basicity versus 8-Oxoadenine

Ab initio calculations (6-31G RHF with MP2 correlation) comparing FAPy-adenine (fapy-A), 8-oxoadenine (8-oxo-A), and 2-OH-adenine (2-OH-A) reveal distinct tautomeric preferences. The most stable tautomer for fapy-A is the diamino form, whereas 8-oxo-A favors the keto-amino tautomer and 2-OH-A favors the enol-amino form [1]. Gas-phase basicity (GPB) calculations further demonstrate that fapy-adenosine exhibits higher basic character compared to unmodified adenosine, whereas 8-oxo-adenosine shows reduced basicity by approximately 2.0 kcal/mol relative to unmodified adenosine [2]. The amino group hydrogen atom orientation differs: for 2-OH-A and 8-oxo-A, H62 projects above and H61 below the ring plane, while fapy-A displays the opposite orientation.

Tautomeric ground state
Reported
FAPy-adenine prefers diamino tautomer; 8-oxoadenine keto-amino; inverted amino hydrogen orientation vs. unmodified adenine
Tautomeric difference may influence base-pairing and repair enzyme recognition
Ab initio 6-31G RHF/MP2 calculations
Computational Chemistry Tautomerism Physicochemical Properties

Vibrational Spectral Differences from 8-Oxoadenine and Adenine

Density Functional Theory (DFT) calculations and vibrational analysis demonstrate that 8-oxoadenine (8-oxoA) and FAPy-adenine (FaPyA) possess unique spectral features compared to unmodified adenine, enabling their differentiation via Raman spectroscopy. Uniform linear scaling of gas-phase DFT calculations provided optimal agreement with published experimental spectra, validating the computational approach. The distinct normal modes of 8-oxoA and FaPyA arise from differential structural distortions induced by oxidation and ring-opening, respectively [1]. These spectral differences are sufficiently robust to propose FaPyA and 8-oxoA as site-specific Raman probes for local DNA structural analysis and DNA-enzyme active site interrogation.

Vibrational spectral signature
Head-to-head
Unique normal modes distinguish FaPyA from 8-oxoA and adenine; DFT calculations match experimental Raman spectra
Reported spectral distinction enables label-free Raman detection in structural DNA studies
DFT with PCM solvent correction
Raman Spectroscopy Vibrational Spectroscopy Structural Distortion

Differential Abundance in Normal vs. Cancerous Breast Tissue

Immunohistochemical analysis of normal and cancerous breast tissue using lesion-specific monoclonal antibodies reveals opposite abundance patterns for FAPy-adenine (FAPY-Ade) and 8-hydroxyadenine (8-OH-Ade). The anti-FAPY-Ade antibody FA5 displayed significant staining of normal breast tissue with comparatively weaker staining in cancerous breast tissue. Conversely, the anti-8-OH-Ade antibody 8A6 exhibited weak staining of normal tissue and higher staining of cancerous tissues [1]. These immunohistochemical findings mirror previous chemical detection results and demonstrate that the ratio of FAPY-Ade to 8-OH-Ade shifts dramatically depending on tissue redox status. The ELISA characterization of FA5 confirmed concentration-dependent binding specificity to FAPY-Ade hapten conjugates, validating antibody utility for high-throughput analysis.

Tissue abundance pattern
Head-to-head
FAPy-Ade: high staining in normal breast tissue, low in cancerous; 8-OH-Ade: opposite pattern (FA5 vs. 8A6 antibodies)
Reported opposite tissue-specific abundance may support lesion-specific biomarker research
Immunohistochemistry on human tissue sections
Cancer Biomarkers Immunohistochemistry Oxidative DNA Damage

Chain Termination in Prokaryotic DNA Polymerases

In vitro DNA synthesis assays using oxidatively modified M13 phage DNA templates demonstrate that FAPy-adenine (FapyAde) acts as a moderately efficient chain terminator for prokaryotic DNA polymerases, with effects dependent on sequence context and polymerase identity. T7 DNA polymerase and the Klenow fragment of E. coli polymerase I were blocked predominantly by oxidized pyrimidines, whereas some purine lesions were easily bypassed. However, DNA polymerase β from calf thymus was blocked by purine lesions including FapyAde that were readily bypassed by prokaryotic polymerases [1]. When FapyAde, FapyGua, and 8OHGua were excised by Fpg protein, new chain termination bands appeared at adenine and guanine sites, directly implicating FapyAde in replication arrest [2]. On a poly(dA) template where FapyAde content increased 16-fold upon oxidation, T7 polymerase produced a discrete ladder of premature termination bands.

Polymerase chain termination
Head-to-head
FapyAde blocks DNA pol β but is partially bypassed by T7/Klenow; 16-fold lesion increase yields discrete termination bands on poly(dA) template
Reported polymerase-specific termination behavior differentiates FAPy-adenine from other oxidative purine lesions
In vitro synthesis on oxidized M13 templates, GC/IDMS-SIM quantification
DNA Replication Lesion Bypass Polymerase Fidelity

FAPy-adenine Research Applications


Glycosylase Activity Assays Using Defined Substrates

Utilize site-specifically incorporated FAPy-adenine oligonucleotides to measure Fpg, hOGG1, and yOGG2 excision kinetics. The distinct 100-fold rate differential between Fpg and hOGG1 on Fa:C substrates, combined with hOGG1's complete inability to excise Fa:A, enables precise enzyme activity calibration and substrate preference mapping [1]. This application is essential for characterizing novel DNA repair enzyme candidates and validating inhibitor screening platforms.

Anomer-Specific Quantification Using Endonuclease IV

Employ Endonuclease IV incision kinetics (Km = 144.0 nM, kcat = 0.58 min⁻¹ for α-C-Fapy·dA) to determine the anomeric configuration of FAPy-adenine lesions in experimental DNA samples. The enzyme's preferential cleavage of α-anomer-containing duplex DNA enables estimation of the β-anomer predominance (~90% in DNA) and monitoring of lesion epimerization dynamics [2]. This method provides configurational information inaccessible via standard LC-MS/MS quantification.

Oxidative Stress Biomarker Development for Cancer Risk Stratification

Leverage the opposite tissue-specific abundance of FAPy-adenine (high in normal breast tissue, low in cancerous tissue) versus 8-OH-adenine to develop dual-biomarker immunohistochemistry or ELISA panels for breast cancer risk assessment [3]. Monoclonal antibody FA5 enables high-throughput, scalable detection of FAPy-adenine in clinical tissue specimens, addressing the throughput limitations of GC-MS and LC-MS/MS methods.

Raman Spectroscopic Detection of Oxidative DNA Lesions

Apply the unique vibrational spectral signature of FAPy-adenine, distinct from both 8-oxoadenine and unmodified adenine, as a site-specific Raman probe for in situ detection of oxidative DNA damage [4]. The distinct normal modes enable label-free identification in DNA-enzyme active site studies and local DNA structural analysis without requiring lesion-specific antibodies or mass spectrometric instrumentation.

Application
Selection Property
Validation Focus
DNA repair enzyme kinetics
Site-specific lesion oligonucleotides
Glycosylase substrate preference mapping and inhibitor screening context
Anomer-specific lesion detection
Endonuclease IV substrate discrimination
Configurational analysis method validation, epimerization monitoring
Tissue-specific lesion abundance profiling
Antibody-based detection specificity
Lesion ratio comparison in normal vs. tumor tissue research models
Label-free oxidative lesion detection
Distinct vibrational spectral signature
Raman probe validation for structural biology and DNA-enzyme active site studies

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